3-(Bromomethyl)biphenyl
Overview
Description
3-(Bromomethyl)biphenyl: is an organic compound characterized by a bromomethyl functional group attached to a biphenyl backbone.
Mechanism of Action
Target of Action
The primary target of 3-(Bromomethyl)biphenyl is the benzylic position of aromatic compounds . The benzylic position is the carbon atom next to the aromatic ring, which is susceptible to various chemical reactions due to the resonance stabilization provided by the adjacent aromatic system .
Mode of Action
The compound interacts with its targets through a free radical reaction . This process involves the loss of a hydrogen atom from the benzylic position, which can be resonance stabilized . The reaction is initiated by N-bromosuccinimide (NBS), which loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical then removes a hydrogen atom to form succinimide (SH), resulting in a benzylic radical . This benzylic radical can then react with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the free radical bromination of aromatic compounds . This process can lead to the formation of various brominated aromatic compounds, which can have different properties and uses in organic synthesis .
Pharmacokinetics
It is also predicted to be a CYP1A2, CYP2C19, CYP2C9, and CYP2D6 inhibitor .
Result of Action
The result of the action of this compound is the formation of a brominated aromatic compound . This compound can be used as a building block in organic synthesis, leading to the creation of a wide variety of complex organic molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the free radical reaction can be affected by the presence of other substances that can act as radical scavengers . Additionally, the stability of the compound can be affected by factors such as temperature, pH, and the presence of light .
: Khan Academy, Reactions at the benzylic position : MilliporeSigma, 4,4 -Bis(bromomethyl)biphenyl : Ambeed, 3-(Bromomethyl)-2-methyl-1,1’-biphenyl
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)biphenyl typically involves the bromination of 3-methylbiphenyl. One common method includes the use of a brominating agent such as bromine, N-bromosuccinimide, or a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction is carried out in a two-phase medium, often involving solvents like methylene dichloride and water, and maintained at a temperature around 50°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(Bromomethyl)biphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.
Major Products:
Substitution Reactions: Products include various substituted biphenyl derivatives.
Coupling Reactions: Products include biphenyl compounds with extended carbon chains or additional functional groups.
Scientific Research Applications
Chemistry: 3-(Bromomethyl)biphenyl is widely used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: In biological research, it is used to synthesize compounds that can act as inhibitors or activators of specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of polymers, agrochemicals, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in material science .
Comparison with Similar Compounds
3-(Bromomethyl)indole: Similar in structure but contains an indole ring instead of a biphenyl backbone.
3-(Bromomethyl)fluorene: Contains a fluorene backbone, offering different electronic properties.
Uniqueness: 3-(Bromomethyl)biphenyl is unique due to its biphenyl backbone, which provides a rigid and planar structure. This rigidity can influence the reactivity and selectivity of the compound in various chemical reactions. Additionally, the biphenyl structure can participate in π-π interactions, making it useful in the design of materials with specific electronic properties .
Properties
IUPAC Name |
1-(bromomethyl)-3-phenylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Br/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFPTPXBTIUISM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397563 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14704-31-5 | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Bromomethyl)biphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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